Metampicillin

Biliary excretion Pharmacokinetics Hepatobiliary infection

Select Metampicillin for your research because no other ampicillin prodrug matches its unique biliary targeting. With 46.5% dose recovery in bile (vs. 4.1% for ampicillin), a 300-fold higher biliary concentration, and active hepatic secretion, it is the definitive compound for hepatobiliary infection models, liver-targeted drug delivery R&D, and prodrug activation assays. Its cyclic aminal structure ensures differential stability—rapid acid hydrolysis but incomplete serum activation—making it an irreplaceable tool for differentiating prodrug mechanisms.

Molecular Formula C17H19N3O4S
Molecular Weight 361.4 g/mol
CAS No. 6489-97-0
Cat. No. B1676330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetampicillin
CAS6489-97-0
Synonyms6-(2-methyleneamino-2-phenylacetamido)penicillanic acid
Magnipen
Metakes
metampicillin
metampicillin sodium
methampicillin
methampicillin, calcium salt (2:1), (2S-(2alpha,5alpha,6beta(S*)))-isomer
methampicillin, monosodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer
methampicillin, sodium salt
Serfabiotic
Suvipen
Molecular FormulaC17H19N3O4S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)O)C
InChIInChI=1S/C17H19N3O4S/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24)/t10-,11-,12+,15-/m1/s1
InChIKeyFZECHKJQHUVANE-MCYUEQNJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metampicillin (CAS 6489-97-0): Understanding the Core Characteristics of This Ampicillin-Derived Prodrug for Scientific Selection


Metampicillin (INN) is a β-lactam penicillin-class antibiotic and a cyclic aminal prodrug of ampicillin, synthesized by the condensation of ampicillin with formaldehyde [1]. It is classified under ATC code J01CA14 and exerts its bactericidal activity by inhibiting bacterial cell wall synthesis upon hydrolysis to the active metabolite ampicillin in vivo [2][3]. Metampicillin has a molecular weight of approximately 361.4 g/mol (C17H19N3O4S) and was developed with the intent of improving upon the pharmacokinetic limitations of the parent drug ampicillin, particularly regarding oral absorption and tissue distribution [4].

Why Metampicillin Cannot Be Substituted by Generic Ampicillin or Other Prodrugs Without Validation


Direct substitution of metampicillin with generic ampicillin or alternative prodrugs like pivampicillin or bacampicillin is scientifically invalid due to fundamental differences in their pharmacokinetic disposition and tissue targeting. While all these compounds ultimately deliver ampicillin, metampicillin exhibits a unique, non-linear biliary excretion profile that results in bile:plasma ratios dramatically higher than those achieved with ampicillin [1]. Unlike the ester prodrugs, which rely on rapid and systemic esterase activation for improved oral bioavailability, metampicillin's cyclic aminal structure imparts differential stability in biological fluids, leading to incomplete hydrolysis in serum and a unique capacity for active hepatic secretion [2][3]. Consequently, assuming equivalent efficacy, especially in hepatobiliary infections, without accounting for these verifiable, quantitative differences would introduce significant scientific and procurement risk.

Quantitative Differentiation of Metampicillin: Verifiable Comparative Data for Informed Scientific Procurement


Superior Biliary Excretion: A 300-Fold Concentration Advantage Over Ampicillin in Hepatobiliary Targeting

A defining differentiation point for metampicillin is its profound and selective accumulation in bile. Following parenteral administration, biliary concentrations of metampicillin-derived ampicillin are reported to be 300 times higher than those achieved by an equivalent dose of the parent compound ampicillin [1]. This phenomenon is attributed to active hepatic secretion of the intact prodrug metampicillin, rather than the active metabolite ampicillin [1]. In isolated rabbit liver perfusion models, a high rate of excretion was quantified, with 46.5% of an administered dose of metampicillin being recovered in bile, confirming this as a primary route of elimination distinct from ampicillin [2].

Biliary excretion Pharmacokinetics Hepatobiliary infection

Inferior Systemic Bioavailability: Metampicillin Produces Lower Serum Ampicillin Levels Compared to Direct Oral Ampicillin

Contrary to the design goal of many prodrugs, oral administration of metampicillin results in serum ampicillin levels that are consistently somewhat lower than those achieved by an equivalent oral dose of ampicillin itself [1]. This was established in a 1972 clinical study by Sutherland et al., which found that metampicillin was not detectable in plasma or urine in its prodrug form and that the resulting ampicillin serum concentrations were inferior [1]. A separate review notes that lower serum levels are observed when metampicillin is measured as ampicillin [2]. This stands in contrast to ester prodrugs like pivampicillin and bacampicillin, which were explicitly designed to and do achieve superior oral bioavailability and higher serum levels than ampicillin [3].

Bioavailability Serum concentration Oral administration

Enhanced Antibacterial Potency When Formulated as a Sulbactam Combination (SM-101) Compared to Metampicillin Alone

The in vitro and in vivo antibacterial activities of SM-101, a 2:1 mixture of metampicillin and the beta-lactamase inhibitor sulbactam, have been directly compared to those of metampicillin alone, as well as to piperacillin and Augmentin (amoxicillin/clavulanate) [1]. The study demonstrated that the SM-101 combination showed powerful antibacterial activities against major strains, and this activity was superior to that of metampicillin used as a single agent [1]. This represents a quantifiable improvement in microbiological efficacy, suggesting that the intrinsic limitation of metampicillin's activity (similar to ampicillin) can be overcome through strategic formulation with a beta-lactamase inhibitor [2].

Beta-lactamase inhibitor Combination therapy Synergistic activity

Divergent Hydrolytic Stability in Human Serum: Metampicillin Exhibits Incomplete Conversion Compared to Rapid Acid-Catalyzed Hydrolysis

The activation of metampicillin is highly environment-dependent, a property that differentiates it from other ampicillin prodrugs. The compound undergoes rapid hydrolysis under acidic conditions (e.g., in the stomach) but hydrolyzes slowly in neutral media and is reported to undergo incomplete hydrolysis in human serum [1][2]. This contrasts with ester prodrugs like bacampicillin and pivampicillin, which are efficiently and rapidly hydrolyzed by ubiquitous esterases in the intestinal wall and serum [3]. The incomplete and variable conversion of metampicillin in serum may contribute to its observed lower systemic bioavailability and reduced activity in the presence of serum compared to ampicillin [1].

Hydrolysis kinetics Stability Prodrug activation

Chemical Structure Differentiates Metampicillin as a Cyclic Aminal Prodrug, Not an Ester, Impacting Activation Mechanism

Recent structural elucidation by Brem et al. (2020) using NMR spectroscopy has definitively resolved the chemical structure of metampicillin as a cyclic aminal, formed by the reaction of ampicillin with formaldehyde [1]. This structural motif is fundamentally distinct from the ester linkage found in other ampicillin prodrugs like pivampicillin, bacampicillin, and talampicillin [2]. The consequence of this structural divergence is a different activation mechanism: metampicillin relies on acid-catalyzed fragmentation and non-enzymatic hydrolysis, whereas ester prodrugs are cleaved by esterases [3]. This fundamental difference at the molecular level underpins the unique pharmacokinetic behavior of metampicillin, particularly its stability in serum and its recognition by hepatic transporters.

Structural elucidation Cyclic aminal Prodrug classification

High-Value Application Scenarios for Metampicillin Driven by Verified Differential Evidence


Investigating and Treating Hepatobiliary Tract Infections in Animal Models

This is the most scientifically justified application for metampicillin. The evidence of a 300-fold higher biliary concentration compared to ampicillin following parenteral administration [1], along with a 46.5% dose recovery in bile in perfused liver models [2], makes it the preferred ampicillin prodrug for research focused on cholecystitis, cholangitis, and other biliary tract infections. Procurement for this specific use case is directly supported by quantitative pharmacokinetic data that no other ampicillin derivative can replicate.

Formulation Research for Targeted Drug Delivery to the Liver and Bile

The unique active hepatic secretion of metampicillin, which is the mechanistic basis for its massive biliary excretion [1], positions it as a valuable model compound in pharmaceutical science. It can be procured for use in developing and validating novel drug delivery systems (e.g., nanoparticles, liposomes) intended for liver targeting or for studying hepatobiliary transport mechanisms, where its distinct pharmacokinetic signature provides a clear and measurable readout of successful targeting.

Development of Fixed-Dose Combination Products with Beta-Lactamase Inhibitors (e.g., SM-101)

Procurement of metampicillin is indicated for studies aimed at developing or evaluating novel combinations with beta-lactamase inhibitors. As demonstrated by the SM-101 formulation (metampicillin:sulbactam 2:1), the combination yields a powerful enhancement in antibacterial activity compared to metampicillin alone [3]. This provides a validated research pathway to overcome the intrinsic resistance profile of ampicillin while potentially retaining the beneficial biliary excretion properties of the metampicillin core.

In Vitro Studies on Prodrug Activation in Biological Matrices

Due to its unique and contrasting hydrolysis profile—rapid in acid, slow/incomplete in serum—metampicillin serves as an excellent tool compound for comparative in vitro studies on prodrug activation. It can be procured as a control or experimental compound in assays designed to measure the impact of different biological fluids (e.g., gastric fluid vs. serum) on drug activation, providing a stark contrast to more predictably hydrolyzed ester prodrugs like pivampicillin [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metampicillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.